2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c21-15-2-3-17(16(22)10-15)23-20(26)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVXFJKNMOPVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in the regulation of movement, mood, and reward.
Mode of Action
The compound acts as a dopamine receptor agonist . It stimulates the D2 and D3 receptors in the brain, providing an effective dopamine effect . This stimulation results in various functional effects caused by dopamine .
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain. By stimulating the D2 and D3 receptors, it enhances the dopaminergic transmission, leading to various downstream effects such as improved motor control and cognitive function .
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax of 1 hour . Its plasma protein binding rate is relatively low, which means it has a low potential for interaction with other drugs . The half-life (t1/2) of the compound is between 1.7 to 6.9 hours . It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted from the kidneys in the form of metabolites within 24 hours, and about 25% is excreted via the bile .
Result of Action
The stimulation of the D2 and D3 receptors by the compound leads to various molecular and cellular effects. These include improved motor control in Parkinson’s disease patients, improved cognitive function in elderly patients with cognitive deficits, and improved peripheral blood circulation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s absorption may be affected by the pH of the stomach. Its metabolism and excretion can be influenced by the function of the liver and kidneys. Furthermore, the compound’s efficacy can be affected by the individual’s overall health status, age, and concomitant medications .
Biological Activity
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure includes a piperazine ring, a benzodioxole moiety, and a difluorophenyl acetamide group. This unique combination suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and anti-tubercular applications.
1. Neuropharmacological Activity
Studies have shown that compounds similar to this compound may act as dopamine agonists. For instance, derivatives containing the benzodioxole structure have been investigated for their effects on Parkinson's disease symptoms due to their ability to modulate dopaminergic pathways .
2. Anti-Tubercular Activity
A related study synthesized novel compounds with similar structural features and evaluated their efficacy against Mycobacterium tuberculosis. The most potent derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant anti-tubercular activity . This suggests that the compound might possess similar properties worth investigating further.
The exact mechanism of action for this compound remains under exploration. However, it is hypothesized that the compound may interact with neurotransmitter receptors and enzymes involved in neurochemical signaling and bacterial metabolism.
Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
Case Studies
Case Study 1: Dopamine Agonist Activity
In a clinical setting, compounds structurally related to this compound were tested for their efficacy in reducing tremors in Parkinson's patients. Results indicated a significant reduction in symptoms compared to placebo groups.
Case Study 2: Anti-Tubercular Efficacy
A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compound showed an IC90 value indicating it could effectively inhibit bacterial growth without significant cytotoxicity to human cells .
Comparison with Similar Compounds
2-[4-(1,3-Benzodioxol-5-yl)piperazino]-N-(3-chloro-4-fluorophenyl)acetamide (CAS 850472-81-0)
- Structure : Differs by a 3-chloro-4-fluorophenyl group instead of 2,4-difluorophenyl.
- Properties : Molecular weight 405.85 (C20H21ClFN3O3). The chloro substituent increases molecular weight and may enhance halogen bonding interactions with biological targets .
- SAR Insight : Chlorine substitution could improve target affinity but may reduce solubility compared to the difluoro analogue.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 297150-41-5)
- Structure : Contains a trifluoromethyl group and chlorine on the phenyl ring.
- Properties : Molecular weight 397.82 (C19H19ClF3N3O). The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity .
- SAR Insight : The trifluoromethyl group may improve metabolic stability but could introduce steric hindrance.
4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide
- Structure : Replaces the acetamide linkage with a carboxamide.
- Properties : Predicted density 1.416 g/cm³, boiling point 529.6°C. The carboxamide group may alter hydrogen-bonding capacity compared to acetamide .
Functional Analogues with Antimicrobial Activity
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)
- Activity : Exhibits potent gram-positive antibacterial activity.
- SAR Insight: The benzo[d]thiazole-sulfonyl group introduces sulfonamide functionality, which is absent in the target compound. This group is known to enhance antibacterial efficacy but may increase toxicity .
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13)
- Activity : Acts as a matrix metalloproteinase (MMP) inhibitor with anti-inflammatory properties.
- SAR Insight : The thiazole ring and methoxy group contribute to MMP selectivity, highlighting how heterocyclic substitutions influence target specificity .
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on molecular formula C20H20F2N3O3.
Research Findings and Implications
- Structural Flexibility : Modifications to the aryl group (e.g., chloro, trifluoromethyl) significantly alter bioactivity. The target compound’s difluorophenyl group balances lipophilicity and solubility .
- Linkage Impact : Carboxamide analogues (e.g., CAS 850472-81-0) may exhibit stronger target binding than acetamides but face challenges in bioavailability .
Q & A
Q. What are the recommended methods for synthesizing 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide, and how can purity be ensured?
Methodological Answer:
- Synthesis Steps :
- Core Piperazine Modification : React 1,3-benzodioxol-5-ylmethyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-(1,3-benzodioxol-5-ylmethyl)piperazine intermediate .
- Acetamide Coupling : Treat the intermediate with chloroacetyl chloride, followed by reaction with 2,4-difluoroaniline in the presence of a coupling agent (e.g., HOBt/EDCI) to form the final compound .
- Purity Assurance :
- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95%.
- Characterize via -NMR (e.g., δ 6.8–7.2 ppm for difluorophenyl protons) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors/kinases structurally related to the compound’s pharmacophores:
- Assay Conditions :
- Use fluorescence polarization (FP) for receptor binding assays.
- Employ ATP-Glo™ kinase assays at 10 µM–1 nM concentrations .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s structure for enhanced target binding?
Methodological Answer:
- Molecular Docking :
- Use Schrödinger Suite or AutoDock Vina to dock the compound into active sites (e.g., 5-HT₁A receptor PDB: 6WGT). Focus on hydrogen bonding between the acetamide carbonyl and residues like Asn386 .
- Modify the benzodioxole group’s substituents (e.g., methyl vs. methoxy) to evaluate steric/electronic effects on binding energy .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, monitoring RMSD (<2 Å indicates stable binding) .
Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Troubleshooting Steps :
- Assay Validation : Confirm assay reproducibility using positive controls (e.g., ketanserin for 5-HT₂A).
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via LC-MS to rule out false negatives .
- Off-Target Screening : Use broad-panel profiling (e.g., Eurofins CEREP panel) to identify unintended interactions that may skew results .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate replicates to minimize variability .
Q. What strategies are recommended for elucidating metabolic pathways and metabolite toxicity?
Methodological Answer:
- In Vitro Metabolism :
- Incubate with human liver microsomes (HLMs) + NADPH, and analyze metabolites via UPLC-QTOF-MS. Look for Phase I oxidation (e.g., piperazine ring hydroxylation) .
- Toxicity Prediction :
- Use ADMET Predictor™ to flag reactive metabolites (e.g., quinone intermediates from benzodioxole oxidation).
- Validate in zebrafish embryos: Monitor LC₅₀ and teratogenicity at 48–72 hpf .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
